
1-(2,3-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimetilfenoxi)-3-(2-metil-1H-bencimidazol-1-il)propan-2-ol es un compuesto orgánico sintético que pertenece a la clase de derivados de benzimidazol. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2,3-dimetilfenoxi)-3-(2-metil-1H-bencimidazol-1-il)propan-2-ol generalmente involucra los siguientes pasos:
Formación del núcleo de benzimidazol: Esto se puede lograr mediante la condensación de o-fenilendiamina con un ácido carboxílico adecuado o su derivado.
Adición del grupo fenoxi: El grupo fenoxi se puede introducir a través de una reacción de sustitución nucleofílica utilizando un derivado de fenol adecuado.
Formación del enlace propanol: El paso final involucra la formación del enlace propanol, que se puede lograr a través de una serie de reacciones que incluyen alquilación y reducción.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza al mismo tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de catalizadores, condiciones de reacción optimizadas y técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2,3-dimetilfenoxi)-3-(2-metil-1H-bencimidazol-1-il)propan-2-ol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar reactivos como halógenos (Cl2, Br2) o agentes alquilantes (R-X) en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Posibles aplicaciones terapéuticas debido a sus actividades biológicas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-(2,3-dimetilfenoxi)-3-(2-metil-1H-bencimidazol-1-il)propan-2-ol implica su interacción con objetivos y vías moleculares específicos. Estos pueden incluir:
Inhibición enzimática: El compuesto puede inhibir ciertas enzimas, afectando las vías metabólicas.
Unión a receptores: Puede unirse a receptores específicos, modulando las vías de señalización celular.
Interacción con el ADN: El compuesto puede interactuar con el ADN, afectando la expresión genética y la proliferación celular.
Comparación Con Compuestos Similares
1-(2,3-dimetilfenoxi)-3-(2-metil-1H-bencimidazol-1-il)propan-2-ol se puede comparar con otros derivados de benzimidazol, como:
1-(2,3-dimetilfenoxi)-3-(1H-bencimidazol-1-il)propan-2-ol: Estructura similar pero carece del grupo metilo en el anillo de benzimidazol.
1-(2,3-dimetilfenoxi)-3-(2-metil-1H-bencimidazol-1-il)etanol: Estructura similar pero con un enlace etanol en lugar de propanol.
La singularidad de 1-(2,3-dimetilfenoxi)-3-(2-metil-1H-bencimidazol-1-il)propan-2-ol radica en su combinación específica de grupos funcionales, que pueden conferir actividades biológicas y reactividad química únicas.
Propiedades
Fórmula molecular |
C19H22N2O2 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H22N2O2/c1-13-7-6-10-19(14(13)2)23-12-16(22)11-21-15(3)20-17-8-4-5-9-18(17)21/h4-10,16,22H,11-12H2,1-3H3 |
Clave InChI |
YEGRACYHIAVRGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11318358.png)
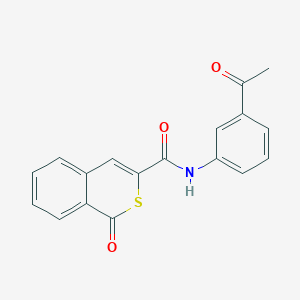
![7-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11318370.png)
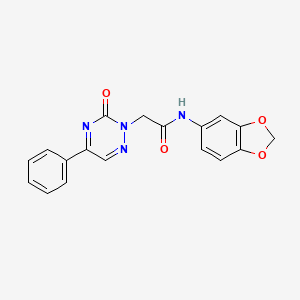
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11318377.png)
![N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11318386.png)
![5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318391.png)
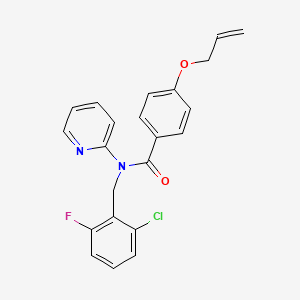
![N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11318400.png)
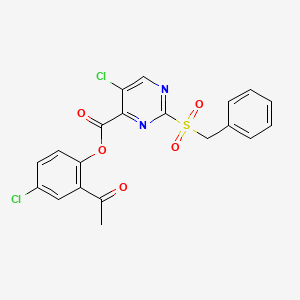
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11318411.png)
![ethyl 5-amino-1-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B11318416.png)
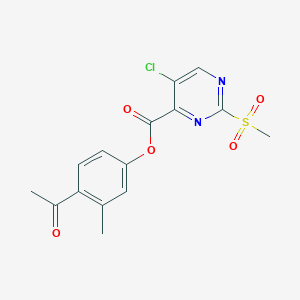
![N-{2-[3-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11318429.png)
